molecular formula C13H16BFO4 B12337171 2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12337171
M. Wt: 266.07 g/mol
InChI Key: DEWZLJLCSFXMGT-UHFFFAOYSA-N
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Description

2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a fluorinated benzo[d][1,3]dioxole ring and a tetramethyl-1,3,2-dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-fluorobenzo[d][1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dioxane, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The fluorine atom on the benzo[d][1,3]dioxole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, dioxane, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Alcohols and Phenols: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated benzo[d][1,3]dioxole ring and a tetramethyl-1,3,2-dioxaborolane moiety. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications.

Properties

Molecular Formula

C13H16BFO4

Molecular Weight

266.07 g/mol

IUPAC Name

2-(7-fluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-6H,7H2,1-4H3

InChI Key

DEWZLJLCSFXMGT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCO3

Origin of Product

United States

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